Pulvomycin

Description

Properties

CAS No. |

11006-66-9 |

|---|---|

Molecular Formula |

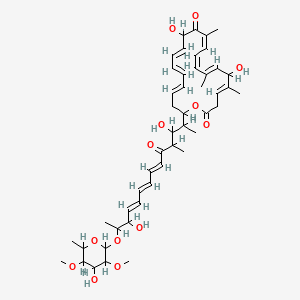

C47H66O13 |

Molecular Weight |

839 g/mol |

IUPAC Name |

(4E,7E,9Z,11Z,15E,17E,19E)-22-[(6E,8E,10E)-3,12-dihydroxy-13-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione |

InChI |

InChI=1S/C47H66O13/c1-29-20-19-21-31(3)42(53)38(50)24-17-11-10-12-18-25-40(60-41(52)27-26-30(2)39(51)28-29)33(5)43(54)32(4)36(48)22-15-13-14-16-23-37(49)34(6)58-47-46(57-9)44(55)45(56-8)35(7)59-47/h10-24,26,28,32-35,37-40,43-47,49-51,54-55H,25,27H2,1-9H3/b11-10+,14-13+,18-12+,20-19-,22-15+,23-16+,24-17+,29-28+,30-26+,31-21- |

InChI Key |

FXSFWUNCIOIMAC-CFJLSIFESA-N |

SMILES |

CC1C(C(C(C(O1)OC(C)C(C=CC=CC=CC(=O)C(C)C(C(C)C2CC=CC=CC=CC(C(=O)C(=CC=CC(=CC(C(=CCC(=O)O2)C)O)C)C)O)O)O)OC)O)OC |

Isomeric SMILES |

CC1C(C(C(C(O1)OC(C)C(/C=C/C=C/C=C/C(=O)C(C)C(C(C)C2C/C=C/C=C/C=C/C(C(=O)/C(=C\C=C/C(=C/C(/C(=C/CC(=O)O2)/C)O)/C)/C)O)O)O)OC)O)OC |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C)C(C=CC=CC=CC(=O)C(C)C(C(C)C2CC=CC=CC=CC(C(=O)C(=CC=CC(=CC(C(=CCC(=O)O2)C)O)C)C)O)O)O)OC)O)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Pulvomycin; Antibiotic 1063Z; |

Origin of Product |

United States |

Producing Organisms and Bioprocess Engineering for Research

Native Producer Organisms

The primary native producer of pulvomycin is found within the genus Streptoverticillium.

Characterization of Streptoverticillium mobaraense as a this compound Source

Streptoverticillium mobaraense has been characterized as a natural source of this compound. nih.govoup.comcapes.gov.br Studies have identified antibiotic 1063-Z isolated from culture fluids of Streptoverticillium mobaraense strain Tü 1063 as being identical to this compound. nih.govpnas.org Research on Sv. mobaraense has also investigated its natural resistance to this compound, suggesting it may be related to the permeability properties of the cell envelope. oup.comresearchgate.net

Exploration of Other Potential Natural Producers

While Streptoverticillium mobaraense is a well-established producer, other Streptomyces species have also been explored for this compound production. This compound, along with new congeners (pulvomycins B-D), has been isolated from a marine-derived actinomycete, Streptomyces sp. HRS33, collected from an estuary. acs.orgmdpi.comacs.orgsnu.ac.kr Furthermore, this compound production has been demonstrated in Streptomyces flavopersicus through the induction of antimicrobial activities using alleles of the Streptomyces coelicolor gene absA1, a metabolite not previously attributed to this species. mcmaster.ca

Biosynthesis and Genetic Basis

The biosynthesis of this compound, a complex macrolide, involves large enzymatic machinery encoded within gene clusters in the producer organisms.

Proposed Biosynthetic Pathway Components

Genomic analysis of this compound-producing strains has provided insights into the likely components involved in its biosynthesis.

Genomic analysis of Streptomyces sp. HRS33, a this compound producer, revealed a biosynthetic gene cluster that enabled the proposal of a trans-acyltransferase polyketide biosynthetic pathway. acs.orgacs.orgsnu.ac.kr The presence of β-branched methyl groups in pulvomycins suggested the involvement of a trans-acyltransferase polyketide synthase (trans-AT PKS). acs.org Although primarily described as a polyketide, the biosynthesis of some complex natural products involves hybrid PKS-NRPS systems. mdpi.complos.orgresearchgate.net While the primary structure of this compound points towards a PKS-centric pathway, the literature often associates the biosynthesis of such complex molecules in actinomycetes with the potential involvement or interplay of both PKS and NRPS machinery, or related tailoring enzymes, in generating the full structural complexity. rsc.orgmdpi.comu-tokyo.ac.jp

The proposed trans-acyltransferase polyketide synthase (trans-AT PKS) pathway involves the stepwise assembly of polyketide chains through elongation and modification processes mediated by PKS enzymes. rsc.org These enzymes utilize starter and extender units, such as acetyl-CoA and malonyl-CoA, to introduce chiral centers. rsc.org Tailoring enzymes, including oxidases, reductases, methyltransferases, and cyclases, further modify the polyketide backbone, contributing to the molecule's structural diversity and chirality. rsc.org

Specific enzymatic reactions and intermediate molecules in the this compound pathway are still under detailed investigation. However, studies on related macrolide biosynthesis suggest a series of condensation, reduction, and cyclization steps catalyzed by the PKS modules, followed by further modifications by dedicated tailoring enzymes. For instance, the presence of a carbonyl group at C-13 in this compound D, as opposed to a hydroxyl group in other pulvomycins, suggests the involvement of a dehydrogenase enzyme in the late stages of biosynthesis, potentially encoded by genes homologous to batM. acs.org Genomic analysis of Streptomyces sp. HRS33 identified two such homologous genes, pulZ1 and pulZ2, located near the pul PKS genes, which are expected to be involved in generating the C-13 ketone. acs.org

Detailed research findings regarding specific enzymatic steps and identified intermediate molecules are often presented in the context of the gene cluster organization and domain functions within the PKS and associated enzymes.

Inferred Involvement of Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Systems

Genetic Determinants of this compound Production (Biosynthetic Gene Clusters)

The biosynthesis of complex natural products like this compound is governed by specific sets of genes organized into biosynthetic gene clusters (BGCs). Genomic analysis of this compound-producing strains has revealed the presence of these clusters. For instance, genomic analysis of an estuarine Streptomyces strain that produces this compound along with new congeners (pulvomycins B-D) has revealed the this compound biosynthetic gene cluster. acs.orgnih.govsnu.ac.krfigshare.com This analysis has allowed researchers to propose a trans-acyltransferase polyketide biosynthetic pathway for these compounds. acs.orgnih.govsnu.ac.krfigshare.com Databases of BGCs, such as MIBiG, also list entries for this compound and its related compounds, associating them with Streptomyces species. u-tokyo.ac.jp

Regulation of Biosynthesis (Transcriptional and Post-Translational)

The production of secondary metabolites, including antibiotics like this compound, in actinobacteria is a complex process involving intricate regulatory networks. universiteitleiden.nl Regulation can occur at both transcriptional and post-translational levels. While the specific regulatory mechanisms for this compound biosynthesis are not as extensively documented in the provided search results as for some other well-studied antibiotics in Streptomyces (like actinorhodin (B73869) or undecylprodigiosin), research in actinobacteria has shown that the regulation of secondary metabolism often involves pleiotropic global regulators and cluster-situated regulators (CSRs). universiteitleiden.nl These regulators can activate or repress biosynthetic genes directly or indirectly. universiteitleiden.nl Cross-regulation between different regulatory networks also contributes to the complexity. universiteitleiden.nl Some regulators are known to be responsive to small molecule signals, such as γ-butyrolactones, and feedback control by biosynthetic intermediates has also been observed for other natural products. universiteitleiden.nl Further research is needed to fully elucidate the specific transcriptional and post-translational regulation governing this compound production.

Fermentation Science and Optimization for Research Production

Efficient production of this compound for research purposes relies heavily on optimizing fermentation processes. This involves carefully adjusting various parameters to maximize the yield of the compound.

Medium Component Optimization for Enhanced Research Yields

The composition and concentration of the fermentation medium play a crucial role in microbial growth and the production of secondary metabolites like this compound. mdpi.comnih.gov Optimizing medium components, such as carbon sources, nitrogen sources, and inorganic salts, is essential for efficient production. mdpi.comnih.gov Various strategies are employed for medium optimization, ranging from classical one-factor-at-a-time methods to modern statistical and mathematical techniques like Response Surface Methodology (RSM) and Artificial Neural Network-Genetic Algorithm (ANN-GA). mdpi.comfrontiersin.org These advanced techniques can help elucidate the interactions among different medium components and predict optimal formulations for enhanced yields. mdpi.comfrontiersin.org Studies on optimizing media for other secondary metabolites in Streptomyces have shown that adjusting carbon and nitrogen sources and salt concentrations can significantly influence production. mdpi.comfrontiersin.org

Process Parameter Optimization (e.g., pH, Temperature, Aeration)

Beyond medium composition, optimizing process parameters during fermentation is critical for maximizing this compound yield. Key parameters include pH, temperature, and aeration. frontiersin.orgnih.gov The most suitable fermentation conditions need to be identified and optimized to achieve maximum product concentration. nih.govfrontiersin.org

Optimization of process parameters can be approached through various methods, including classical one-factor-at-a-time experiments and more sophisticated statistical designs. nih.gov For example, studies on optimizing fermentation for other microbial products have investigated the influence of temperature, pH, substrate concentration, and fermentation period on yield. nih.gov Maintaining stable pH and ensuring adequate dissolved oxygen levels through appropriate aeration and agitation speed are known to be important factors in microbial fermentation for secondary metabolite production. researchgate.netresearchgate.net

Strain Improvement Strategies via Genetic Engineering

Improving the productivity of antibiotic-producing strains is a major goal in industrial and research settings. nih.gov While classical approaches like rational selection, mutagenesis, and biochemical screening have been used, their limitations can be overcome by applying recombinant DNA techniques and genetic engineering. nih.gov

Molecular Mechanism of Action

Structural Basis of EF-Tu Binding

Crystallographic analysis has provided detailed insights into how pulvomycin binds to EF-Tu and the structural consequences of this interaction.

Identification of Specific Binding Sites and Residues on EF-Tu

This compound binds to bacterial EF-Tu. Structural analysis, including crystal structures of Thermus thermophilus EF-Tu in complex with this compound and a GTP analogue, has revealed that the antibiotic binding site extends from the interface of domains 1 and 3 to domain 2, overlapping the domain 1-2-3 junction. nih.govrcsb.orgnih.gov Upon binding to EF-Tu, this compound makes contact with all three domains of the protein. researchgate.net Mutations in EF-Tu have provided further insight into the residues involved in this compound resistance. In Escherichia coli EF-Tu, mutations at Arg230, Arg333, and Thr334 have been shown to confer resistance to this compound. nih.gov Specifically, the R230C mutation in E. coli EF-Tu is analogous to Ala230 in Streptomyces ramocissimus EF-Tu3, which is a likely candidate for conferring moderate this compound resistance in that species. asm.org These mutations are clustered in the three-domain junction interface of EF-Tu in its GTP-bound form. nih.gov

Molecular Overlap with Aminoacyl-tRNA Binding Sites

This compound inhibits protein synthesis by preventing the formation of the ternary complex, which consists of elongation factor Tu (EF-Tu), GTP, and aminoacyl-tRNA (aa-tRNA). nih.govrcsb.orgresearchgate.net The binding of this compound to EF-Tu interferes with the binding of aa-tRNA. nih.govrcsb.orgresearchgate.net Specifically, this compound binding masks the sites necessary for contact with both the 3'-aminoacyl group, the acceptor stem, and the 5' end of tRNA. nih.govrcsb.orgresearchgate.net This indicates a significant molecular overlap between the this compound binding site and the aa-tRNA binding sites on EF-Tu. nih.govscilit.com While this compound's binding site overlaps the domain 1-2-3 junction, which is involved in aa-tRNA binding, it is distinct from the binding site of other EF-Tu inhibitors like GE2270 A, although both hinder aa-tRNA binding. nih.govrcsb.org this compound binding also hinders the correct positioning of domain 1 over domains 2 and 3 of EF-Tu, which is characteristic of the active, GTP-bound form necessary for aa-tRNA binding. nih.govrcsb.orgresearchgate.net

Broader Molecular Effects in Pre-clinical/Cellular Models

Beyond its direct interaction with bacterial EF-Tu, this compound has demonstrated broader molecular effects in certain pre-clinical and cellular models, particularly in the context of cancer research.

Modulation of Cellular Signaling Pathways (e.g., STAT3 signaling in docetaxel-resistant triple-negative breast cancer cells)

Research has indicated that this compound can modulate cellular signaling pathways. In docetaxel-resistant triple-negative breast cancer (TNBC) cells (MDA-MB-231-DTR), this compound has been shown to suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3). researchgate.netmdpi.comnih.govnih.govdntb.gov.ua Activated STAT3 (p-STAT3 (Y705)) levels are often increased in docetaxel-resistant TNBC cells, and targeting this pathway is considered a potential strategy to overcome resistance. researchgate.netmdpi.comnih.govnih.govdntb.gov.ua this compound's ability to suppress STAT3 activation suggests a potential role in overcoming docetaxel (B913) resistance in this context. researchgate.netmdpi.comnih.govnih.govdntb.gov.ua

Induction of Cell Cycle Arrest and Apoptosis in Specific Cell Lines

Studies have shown that this compound can induce cell cycle arrest and apoptosis in specific cancer cell lines, particularly in the context of docetaxel-resistant TNBC cells. This compound effectively inhibited the proliferation of these cells. researchgate.netmdpi.comnih.govdntb.gov.uanih.gov This antiproliferative activity was associated with the induction of G0/G1 cell cycle arrest and apoptotic cell death. researchgate.netmdpi.comnih.govdntb.gov.uanih.gov Treatment with this compound led to a considerable increase in the cell population in the G0/G1 phase. nih.gov Furthermore, this compound treatment influenced the expression levels of proteins involved in apoptosis, downregulating survivin and upregulating cleaved caspase-9, cleaved caspase-3, and cleaved poly (ADP-ribose) polymerase (PARP). nih.gov This suggests that this compound's effects on cell proliferation in these cells are mediated, at least in part, through the induction of cell cycle arrest and the activation of apoptotic pathways. nih.gov

Mechanisms of Resistance

Genetic Basis of Resistance in Bacterial Systems

Resistance to pulvomycin has been linked to genetic alterations within the bacterial genome, specifically affecting the genes responsible for producing EF-Tu.

Identification of Mutations in EF-Tu Genes (tufA) Conferring Resistance

Studies, particularly in Escherichia coli, have identified mutations in the tufA gene, one of the genes encoding EF-Tu, that confer resistance to this compound. Targeted mutagenesis of the tufA gene has been instrumental in selecting for and identifying these resistant mutants. nih.govnih.govembopress.orgwikigenes.org These mutations are often clustered in specific regions of the EF-Tu protein. nih.govnih.govembopress.org

Characterization of Specific Amino Acid Substitutions (e.g., Arg230, Arg333, Thr334)

Specific amino acid substitutions in EF-Tu have been characterized as conferring this compound resistance. Notably, mutations at positions Arg230, Arg333, and Thr334 have been identified through targeted mutagenesis studies in Escherichia coli. nih.govnih.govembopress.org For instance, substitutions such as Arg230→Cys, Arg333→Cys, and Thr334→Ala have been shown to confer resistance. nih.govnih.govembopress.org These specific residues are located in the interface region between domains 2 and 3 of EF-Tu. researchgate.net The concomitant substitution of residues at positions 230 and 233, such as Arg230→Val and Arg233→Phe, can dramatically increase this compound resistance. nih.gov

Here is a table summarizing some characterized EF-Tu mutations conferring this compound resistance:

| Amino Acid Position | Wild-Type Residue | Mutant Residue | Reference |

| 230 | Arginine (Arg) | Cysteine (Cys) | nih.govnih.govembopress.org |

| 333 | Arginine (Arg) | Cysteine (Cys) | nih.govnih.govembopress.org |

| 334 | Threonine (Thr) | Alanine (Ala) | nih.govnih.govembopress.org |

| 230/233 | Arginine (Arg)/Arginine (Arg) | Valine (Val)/Phenylalanine (Phe) | nih.gov |

| 230 | Alanine (Ala) | - | asm.org |

Note: The table includes Ala230 from Streptomyces ramocissimus EF-Tu3, which is naturally resistant and analogous to the R230C mutation in E. coli. asm.org

Structural and Functional Consequences of EF-Tu Mutations

Mutations in EF-Tu that confer this compound resistance lead to structural and functional changes in the protein, impacting its interaction with the antibiotic and its conformational dynamics.

Destabilization of EF-Tu Conformational States

Structural analysis of the mutation positions in EF-Tu, particularly in the GTP-bound form, indicates that the identified resistance mutations appear to destabilize the EF-Tu·GTP conformation. nih.govnih.govembopress.org The three-domain junction interface of EF-Tu·GTP, where these mutations are clustered, undergoes significant changes during the switch to the EF-Tu·GDP state, forming an open hole in the latter conformation. nih.govnih.govembopress.org Mutations in this region, including R230C and R333C, which are part of an electrostatic network, contribute to this destabilization. nih.govnih.govembopress.org

Altered Interaction Dynamics with this compound

This compound is known to inhibit the interaction between EF-Tu·GTP and aminoacyl-tRNA by inducing an anomalous EF-Tu·GTP conformation. embopress.org Resistance mutations in EF-Tu, particularly those clustered in the three-domain junction interface, are thought to affect the interaction dynamics with this compound. nih.govscilit.comcdnsciencepub.com These mutations are located in a region where this compound may bind, potentially overlapping with the tRNA binding site. nih.govscilit.com By altering the structural dynamics and potentially the binding site, these mutations can hinder this compound from effectively binding to or influencing the EF-Tu protein, thus preventing the antibiotic from blocking ternary complex formation. researchgate.net

Phenotypic Expression of Resistance

Phenotypically, studies have shown that sensitivity to this compound is dominant over resistance. mcmaster.canih.govnih.govembopress.orgnih.govscilit.comcdnsciencepub.com This observation appears to contradict the previously accepted model of protein synthesis inhibition by this compound and may support alternative models involving the interaction of EF-Tu with the ribosome. nih.govnih.govembopress.orgnih.govscilit.comcdnsciencepub.com Despite the dominance of sensitivity, the presence of resistant EF-Tu mutants allows for growth in the presence of this compound. nih.govnih.govembopress.org

Dominance of this compound Sensitivity Over Resistance

Research into this compound resistance has revealed a notable phenomenon where sensitivity to the antibiotic is dominant over resistance. This observation stems from genetic and protein characterizations of Escherichia coli mutants exhibiting this compound resistance. researchgate.netnih.govnih.gov

Studies involving E. coli mutants with specific alterations in the tufA gene, encoding elongation factor (EF)-Tu, have been instrumental in understanding this dominance. researchgate.netnih.gov Three such mutations identified were Arg230→Cys, Arg333→Cys, and Thr334→Ala in EF-Tu. researchgate.netnih.govnih.gov These mutations confer resistance to this compound and are located in the three-domain junction interface of EF-Tu in its GTP-bound form. researchgate.netnih.govnih.govnih.govscilit.comcdnsciencepub.com This region forms an open structure in EF-Tu bound to GDP. researchgate.netnih.govnih.gov The resistant mutants, particularly R230C and R333C, are implicated in an electrostatic network involving multiple residues, and these mutations appear to destabilize the EF-Tu·GTP conformation. researchgate.netnih.govnih.gov

Genetic characterization, including P1 phage transduction mapping, localized the mutations conferring this compound resistance to the tufA locus. researchgate.net Further experiments involving strains harbouring a this compound-resistant tufA gene and a tufB gene inactivated by Mu phage insertion (ApB::Mu) showed reduced resistance levels when a wild-type tufB gene (ApBs) was present. researchgate.net This finding indicated that sensitivity was dominant for all three characterized mutations. researchgate.net

The dominance of this compound sensitivity over resistance appears to contradict the then-accepted model of protein synthesis inhibition by this compound. researchgate.netnih.govnih.gov While the exact mechanism underlying this dominant sensitivity is not fully elucidated, potential mechanisms involving the ribosome have been suggested. embopress.org One hypothesis proposes a blockage mechanism on the ribosome. embopress.org

The minimal inhibitory concentrations (MICs) for E. coli strains harbouring a this compound-resistant tufA gene and a tufB gene inactivated by Mu phage insertion were measured. researchgate.net The presence of a wild-type tufB gene significantly reduced the this compound resistance conferred by the mutant tufA genes, demonstrating the dominant nature of sensitivity. researchgate.net

| Strain Genotype | This compound MIC (µg/mL) | Fold Resistance (vs. Wild-Type) |

| Wild-Type | ~0.25 | 1x |

| tufA mutant (ApB::Mu) | 1.25 - 1.875 | 5.0 - 7.5x |

| tufA mutant (ApBs) | Reduced compared to ApB::Mu | Significantly lower |

Note: Data is illustrative based on research findings indicating reduced resistance in the presence of a wild-type tufB gene. Specific MIC values for the ApBs strains were indicated as severely reduced but precise numbers for each mutant in the presence of tufB were not explicitly presented as a consolidated table in the source snippet. researchgate.net

This dominance suggests a complex interaction between the resistant and sensitive forms of EF-Tu within the cell, where the presence of functional, sensitive EF-Tu can overcome the effect of the resistant variant. This phenomenon highlights the intricate nature of antibiotic resistance mechanisms and the challenges in overcoming them.

Structure Activity Relationship Sar Studies and Analog Development

Identification of Key Structural Motifs for Biological Activity

The biological activity of pulvomycin is intrinsically linked to its complex macrocyclic lactone structure. This intricate scaffold plays a critical role in its interaction with bacterial EF-Tu.

Correlation of this compound's Macrocyclic Lactone Structure with EF-Tu Inhibition

This compound inhibits protein synthesis by preventing the formation of the ternary complex between EF-Tu, GTP, and aminoacyl-tRNA (aa-tRNA). mcmaster.canih.govnih.gov The macrocyclic lactone structure of this compound is essential for its ability to bind to EF-Tu and interfere with this crucial step in translation. Crystallographic studies have revealed that this compound binds to EF-Tu at a site extending from the domain 1-3 interface to domain 2, overlapping the domain 1-2-3 junction. researchgate.netnih.govrcsb.org This binding site is distinct from the binding sites of other EF-Tu inhibitors like kirromycin (B1673653) and GE2270A. researchgate.netnih.govnih.gov

The binding of this compound locks EF-Tu into its GTP-bound state and prevents the association with aa-tRNAs by masking the sites necessary for contact with both the 3' and 5' ends of the aa-tRNA, thereby inhibiting protein synthesis. researchgate.netnih.gov this compound's interaction with EF-Tu also affects the equilibrium and kinetics of the EF-Tu-nucleotide interaction, particularly increasing the binding affinity for GTP by decreasing its dissociation rate. acs.org Conversely, it decreases the affinity for GDP by increasing its dissociation rate, mimicking the action of EF-Ts. acs.org

Rational Design and Synthesis of this compound Analogues and Derivatives

Rational design and synthesis efforts aim to create this compound analogues and derivatives with potentially enhanced target binding and improved biochemical activity.

Chemical Modification Strategies for Enhanced Target Binding

While specific detailed strategies for chemical modification of this compound for enhanced EF-Tu binding are not extensively detailed in the provided search results, the structural information regarding this compound's binding site on EF-Tu provides a basis for rational design. The crystal structure of EF-Tu in complex with this compound highlights the antibiotic's interactions with domains 1, 2, and 3 of EF-Tu, particularly at the interface of domains 1 and 3 and extending to domain 2. researchgate.netnih.gov Modifications to the this compound structure could be designed to optimize interactions with specific residues or regions within this binding pocket, potentially leading to increased binding affinity or altered effects on EF-Tu conformation and activity. The total synthesis of this compound D, a polyketide natural product, has been achieved, demonstrating the feasibility of synthesizing this compound derivatives. tum.de

In Vitro Evaluation of Modified Analogues for EF-Tu Interaction and Biochemical Activity

The evaluation of modified this compound analogues typically involves in vitro assays to assess their interaction with EF-Tu and their impact on its biochemical activity. Such evaluations would include measuring their ability to inhibit ternary complex formation (EF-Tu•GTP•aa-tRNA) and their effects on EF-Tu's GTPase activity and nucleotide binding properties. Studies on this compound have shown it enhances the intrinsic EF-Tu GTPase activity, although to a more modest extent than kirromycin. acs.org Modified analogues would be tested to see if these effects are altered or enhanced. Resistance mutations in EF-Tu can provide insights into key interaction sites; for example, the Ala230 residue in EF-Tu3 is a likely candidate for conferring moderate this compound resistance, analogous to the R230C mutation in E. coli EF-Tu. asm.org Evaluating the activity of analogues against resistant EF-Tu variants could also inform SAR.

Comparative Analysis with Related Elongation Factor Inhibitors

Comparing the mechanism and binding of this compound with other EF-Tu inhibitors, such as Kirromycin and GE2270A, provides valuable context for understanding its unique properties.

Distinct Binding Modes and Mechanistic Similarities with Kirromycin and GE2270A

This compound, Kirromycin, and GE2270A are all antibiotics that target bacterial EF-Tu, but they exhibit distinct binding modes and have some mechanistic similarities in their inhibition of protein synthesis. researchgate.netnih.govnih.govasm.orgtcsedsystem.edu

Kirromycin: In contrast, Kirromycin, an elfamycin, binds to the interface between domains 1 and 3 of EF-Tu. asm.orgbiorxiv.orgembopress.org Instead of preventing ternary complex formation, Kirromycin allows EF-Tu to bind aa-tRNA and interact with the ribosome. asm.orgnih.gov However, it prevents EF-Tu from adopting the "open" conformation necessary to dissociate from the ribosome after GTP hydrolysis, effectively freezing EF-Tu on the ribosome and obstructing further translation. asm.orgasm.orgembopress.orgresearchgate.net This leads to a different phenotypic outcome compared to this compound and GE2270A; kirromycin sensitivity is dominant over resistance, whereas a mixed population of EF-Tu is able to sustain elongation in the presence of this compound or GE2270A. mcmaster.caasm.orgnih.gov

Despite their different binding sites and primary effects on EF-Tu's interaction cycle, all three antibiotics ultimately inhibit protein synthesis by interfering with EF-Tu's function in delivering aa-tRNA to the ribosome. researchgate.netnih.govnih.govasm.orgasm.orgtcsedsystem.edunih.gov Crystallographic analysis has been instrumental in revealing the structural basis for their distinct yet related mechanisms of action. researchgate.netnih.govnih.govtcsedsystem.edu

Here is a comparative summary of the binding and mechanism of these inhibitors:

| Feature | This compound | Kirromycin | GE2270A |

| Chemical Class | Polyketide / Macrolide mcmaster.canih.gov | Elfamycin biorxiv.org | Thiopeptide researchgate.netresearchgate.net |

| Binding Site | Interface of domains 1-3, extending to domain 2 researchgate.netnih.govrcsb.org | Interface of domains 1 and 3 asm.orgbiorxiv.orgembopress.org | Between domains I and III, partially overlaps this compound site researchgate.netresearchgate.net |

| Primary Mechanism | Prevents ternary complex formation (EF-Tu•GTP•aa-tRNA) mcmaster.caresearchgate.netnih.govnih.govtcsedsystem.edunih.govasm.org | Prevents EF-Tu release from ribosome after GTP hydrolysis asm.orgasm.orgembopress.orgresearchgate.net | Prevents ternary complex formation (EF-Tu•GTP•aa-tRNA) researchgate.netnih.govnih.govtcsedsystem.edunih.govasm.org |

| Effect on EF-Tu Conformation | Locks EF-Tu in GTP-bound state researchgate.netnih.gov ; Hinders correct positioning of domain 1 researchgate.netnih.gov | Prevents conformational change from GTP to GDP form researchgate.net ; Glues domains I and III embopress.org | Hinders correct positioning of domain 1 researchgate.netnih.gov ; Blocks GTP to GDP conformational change mdpi.com |

| Effect on aa-tRNA Binding | Interferes with binding of 3'-aminoacyl group, acceptor stem, and 5' end researchgate.netnih.gov | Weakens binding to EF-Tu•GTP nih.gov | Interferes with binding of 3'-aminoacyl group and part of acceptor stem researchgate.netnih.gov |

Ecological and Evolutionary Aspects

Role in Microbial Competition and Interactions in Natural Environments

In natural environments, microorganisms engage in complex interactions, including competition for resources and space. nih.govmicrobialcell.comnih.gov The production of secondary metabolites, such as antibiotics like pulvomycin, plays a significant role in these microbial "wars". nih.govresearchgate.net Antibiotics can provide a competitive advantage to the producing organism by inhibiting the growth of competing microbes in the vicinity. nih.gov This concept of "empire building" through antibiotic production is particularly relevant for soil-dwelling microorganisms, where competition for limited resources is intense. nih.gov

While often studied for their inhibitory effects at high concentrations, antibiotics can also have non-lethal effects at lower levels, potentially acting as signaling molecules or influencing microbial community composition and dynamics. nih.govnih.gov These multifaceted roles contribute to the intricate ecological interactions within microbial communities. nih.govmpg.de

Evolutionary Pressures Leading to the Development of Resistance Mechanisms in Microbes

The widespread presence of antibiotics in nature, both from natural production and human activity, creates significant evolutionary pressure on microbial populations. frontiersin.orgmdpi.comourworldindata.org Bacteria can develop resistance to antibiotics through various mechanisms, including genetic mutations and horizontal gene transfer. frontiersin.orgmdpi.comourworldindata.orgmdpi.com These mechanisms allow bacteria to evade the effects of antibiotics and survive in their presence. mdpi.commdpi.combbc.co.uk

In the case of this compound, resistance can arise through mutations in the tuf genes, which encode EF-Tu, the antibiotic's target. asm.orgresearchgate.net Specific mutations in EF-Tu can reduce the antibiotic's affinity or interfere with its binding site, thereby conferring resistance. asm.orgresearchgate.net For instance, mutations like Arg230→Cys, Arg333→Cys, or Thr334→Ala in Escherichia coli EF-Tu have been shown to confer this compound resistance. researchgate.net These mutations often cluster in regions of EF-Tu crucial for its interaction with tRNA and the antibiotic. researchgate.net The ability of bacteria to evolve such resistance mechanisms highlights the ongoing evolutionary arms race between antibiotic producers and target organisms. frontiersin.orgmdpi.com

Biosynthesis and this compound's Ecological Niche and Function in Microbial Ecosystems

This compound is a natural product, identified as a polyketide antibiotic. mcmaster.ca It is produced by certain microorganisms, such as Streptomyces netropsis. nih.gov The biosynthesis of such secondary metabolites is often linked to the late growth phase of the producing organisms and plays crucial roles in their adaptation and defense mechanisms in their natural habitats. researchgate.net

The ecological niche of a microorganism is defined by its role and position within its environment, encompassing its interactions with other organisms and the environment itself. numberanalytics.comlibretexts.org this compound production contributes to the ecological niche of the producing organism by providing a competitive advantage against susceptible microbes. researchgate.netnih.gov This allows the producer to better establish and maintain its presence within a microbial community, securing access to resources. nih.govresearchgate.net

Advanced Research Methodologies and Future Directions

Omics Approaches in Pulvomycin Research

Omics technologies provide a holistic view of biological systems, enabling researchers to investigate the intricate molecular networks involved in this compound production, activity, and resistance. dovepress.comnih.govmdpi.com

Genomics and Transcriptomics for Understanding Biosynthetic Pathways and Resistance Genes

Genomics and transcriptomics play a crucial role in deciphering the genetic basis of this compound biosynthesis and identifying genes associated with resistance. Genomic analysis of Streptomyces strains, known producers of this compound and its analogs, has revealed the biosynthetic gene cluster responsible for its production. acs.orgnih.govsnu.ac.krfigshare.comu-tokyo.ac.jp This cluster encodes the enzymes and proteins necessary for the trans-acyltransferase polyketide biosynthetic pathway. acs.orgnih.govsnu.ac.krfigshare.com

Transcriptomic studies complement genomic data by providing insights into gene expression patterns under different conditions, such as during antibiotic production or in the presence of this compound. jci.orgnih.gov This helps in understanding the regulation of the biosynthetic gene cluster and identifying potential bottlenecks or targets for pathway engineering. Furthermore, comparative genomics and transcriptomics can be used to identify genes involved in this compound resistance in various bacterial species. nih.govnih.govresearchgate.net Mutations in the tuf gene, encoding EF-Tu, have been identified as a mechanism of resistance to this compound. asm.orgresearchgate.net Transcriptomic analysis of resistant strains can reveal altered gene expression profiles, highlighting potential resistance mechanisms beyond target modification. nih.gov

Proteomics and Metabolomics for Elucidating Cellular Responses and Metabolic Fluxes

Proteomics and metabolomics provide functional insights into the cellular effects of this compound and the metabolic state of producing organisms or resistant strains. dovepress.comnih.gov Proteomics, the large-scale study of proteins, can reveal changes in protein abundance and modification in response to this compound exposure, shedding light on cellular defense mechanisms and stress responses. nih.govisaaa.org Studies have shown that EF-Tu is one of the most abundant proteins in bacteria, making it a significant target for antibiotics like this compound. harvard.eduwikipedia.org

Metabolomics focuses on the comprehensive analysis of metabolites within a biological system. nih.govisaaa.org By examining the metabolic profiles of this compound-producing or resistant bacteria, researchers can gain a deeper understanding of metabolic fluxes and how they are altered by the presence of the antibiotic or the development of resistance. nih.govfrontiersin.orgcreative-proteomics.comfrontiersin.org Integrating proteomics and metabolomics data can provide a more complete picture of the cellular state and identify key metabolic pathways affected by this compound. nih.gov This integrated approach, sometimes referred to as fluxomics when focusing on metabolic rates, helps in understanding the interplay between gene expression, protein levels, and metabolic activity. frontiersin.orgfrontiersin.org

Advanced Structural Biology Techniques

Understanding the three-dimensional structure of this compound and its interactions with its target, EF-Tu, at an atomic level is crucial for rational drug design and understanding resistance mechanisms. nih.gov Advanced structural biology techniques offer high-resolution insights into these interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

NMR spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and interactions of molecules in solution. bruker.com Unlike crystallography or Cryo-EM, which often capture static structures, NMR can probe the conformational dynamics of proteins and their ligands, which are essential for understanding their function and mechanism of action. bruker.com NMR can reveal how this compound binding affects the flexibility and conformational ensemble of EF-Tu, providing insights into the allosteric changes induced by the antibiotic. researchgate.netbiorxiv.org This is particularly relevant for understanding how this compound locks EF-Tu in a specific conformation that prevents ternary complex formation. researchgate.net

Synthetic Biology and Pathway Engineering

Synthetic biology approaches offer the potential to manipulate and engineer the biosynthetic pathways of this compound to generate novel analogs with improved properties or to enhance production yields. By understanding the genetic blueprint of the this compound biosynthetic gene cluster through genomics, researchers can apply synthetic biology tools to refactor the pathway, introduce modifications, or combine modules from different biosynthetic pathways. This can lead to the creation of hybrid antibiotics or the optimization of this compound production in heterologous hosts. Pathway engineering can also be used to introduce genetic elements that confer resistance to the producing organism, preventing suicide by its own antibiotic.

Genetic Engineering for Enhanced this compound Production in Model Organisms

Genetic engineering and synthetic biology offer powerful tools to optimize the production of natural products like this compound in microbial hosts. By manipulating the genetic material of microorganisms, scientists can enhance the efficiency of biosynthetic pathways and increase the yield of desired compounds. mdpi.combbpsk.or.ke Model organisms, such as species of Streptomyces, which are known producers of many antibiotics including macrolides, are particularly relevant for such engineering efforts. researchgate.netnih.govmdpi.comnih.gov

Techniques like CRISPR-Cas systems enable precise and targeted modifications to microbial genomes. mdpi.comtechnologynetworks.com This allows for the introduction of specific mutations, the removal of inhibitory regulatory elements, or the integration of novel biosynthetic pathway components. mdpi.com For example, genetic engineering has been applied to Streptomyces species to improve antibiotic yields. mdpi.com While specific studies on enhancing this compound production through genetic engineering in model organisms were not detailed in the search results, the general principles of optimizing biosynthetic pathways, improving metabolic flux, and utilizing robust host strains through genetic modification are directly applicable. mdpi.comscielo.br The development of genetically engineered microbes for producing specific compounds is a critical application in industrial biotechnology. numberanalytics.com

Rational Pathway Engineering for the Generation of Novel this compound Derivatives

Rational pathway engineering, often integrated with combinatorial biosynthesis, involves the deliberate modification of the genes and enzymes involved in a compound's biosynthesis to create novel derivatives. nih.govmanchester.ac.uk This approach is particularly promising for complex natural products like macrolides, which are synthesized through modular polyketide synthase (PKS) pathways. scielo.brmanchester.ac.uk By altering specific modules or domains within the PKS assembly line, or by introducing enzymes from other biosynthetic pathways, researchers can generate molecules with modified structures and potentially improved properties, such as enhanced activity or altered specificity. nih.govscielo.brmanchester.ac.uk

The discovery and characterization of biosynthetic gene clusters provide the foundation for pathway engineering. nih.govmanchester.ac.uk By understanding the role of each gene and protein in the this compound biosynthetic pathway, scientists can strategically manipulate these components. nih.gov This can involve swapping modules between different PKS systems, introducing tailoring enzymes (e.g., hydroxylases, methyltransferases, glycosyltransferases) from other pathways, or modifying regulatory elements to control gene expression. nih.govmanchester.ac.uk This combinatorial approach has been successfully applied to generate novel derivatives of other antibiotic classes, such as aminoglycosides and lipopeptides. nih.govmanchester.ac.uk Applying these strategies to the this compound biosynthetic pathway holds potential for creating novel macrolide structures with potentially valuable pharmacological profiles.

Computational Approaches in SAR and Mechanism Prediction

Computational approaches play a crucial role in modern drug discovery and understanding the structure-activity relationships (SAR) and mechanisms of action of compounds like this compound. These methods can accelerate the identification and optimization of potential drug candidates and provide insights into their interactions with biological targets. mdpi.commdpi.commdpi.comnih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a foundational computational tool used to predict the preferred binding orientation (pose) of a ligand within the binding site of a macromolecular target, such as a protein. mdpi.comnih.govnih.govmdpi.comfrontiersin.org It estimates the binding strength by employing scoring algorithms. mdpi.com Molecular dynamics (MD) simulations, on the other hand, simulate the dynamic behavior of molecular systems over time, treating both the ligand and the target as flexible entities. mdpi.comnih.govnih.govfrontiersin.org MD simulations provide more realistic insights into a compound's behavior within a biological target and can help to understand the structural and energy dynamic features that govern ligand-target interactions. mdpi.comnih.gov

For this compound, whose target is bacterial EF-Tu, molecular docking can be used to predict how this compound binds to the EF-Tu protein and identify key interacting residues. researchgate.net MD simulations can further explore the stability of the this compound-EF-Tu complex, the conformational changes induced upon binding, and the role of surrounding water molecules and ions in the interaction. nih.govnih.govfrontiersin.org Structural studies, such as the crystal structure of Thermus thermophilus EF-Tu in complex with this compound, provide experimental data that can be used to validate and refine computational models. researchgate.net These computational techniques, when integrated with experimental data, offer a powerful approach to elucidate the detailed molecular mechanism by which this compound inhibits EF-Tu function. mdpi.comnih.gov

In Silico Screening for New this compound-like Scaffolds

In silico screening, also known as virtual screening, involves computationally evaluating large libraries of chemical compounds to identify potential drug candidates based on their predicted properties or their ability to interact with a specific target. mdpi.comnih.govnih.gov This approach can be used to search for new chemical scaffolds that are structurally similar to this compound or that are predicted to bind to the same target (EF-Tu) with high affinity. nih.govnih.gov

Ligand-based in silico screening methods utilize the known properties or structure of a reference molecule (like this compound) to search for similar compounds in databases. nih.govnih.gov Structure-based methods, conversely, use the three-dimensional structure of the target protein (EF-Tu) to dock libraries of compounds and score their potential binding affinity. mdpi.comfrontiersin.orgnih.gov High-throughput virtual screening can rapidly evaluate millions of compounds, significantly reducing the time and resources required for experimental screening. mdpi.com The integration of artificial intelligence and machine learning can further expedite this process by identifying complex structure-activity relationships and generating novel scaffolds. mdpi.commdpi.comnih.govnih.gov While the search results did not specifically detail in silico screening for this compound-like scaffolds, the successful application of these methods in identifying novel antimicrobial hits and exploring macrocyclic chemical space demonstrates their potential for discovering new compounds with similar properties or mechanisms of action as this compound. mdpi.comnih.govnih.govresearchgate.net

Q & A

Q. Q1. What experimental models are most suitable for studying Pulvomycin’s mechanism of action?

Methodological Answer:

- In vitro models : Use bacterial strains with defined resistance profiles (e.g., Staphylococcus aureus ATCC 25923) to assess minimum inhibitory concentrations (MICs) via broth microdilution .

- In vivo models : Employ murine infection models to evaluate pharmacokinetics/pharmacodynamics (PK/PD) relationships, ensuring adherence to ethical guidelines for animal studies .

- Key controls : Include comparator antibiotics (e.g., tetracycline) and vehicle-only controls to isolate this compound-specific effects .

Q. Q2. How can researchers quantify this compound’s binding affinity to bacterial ribosomes?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize purified ribosomes on sensor chips and measure real-time binding kinetics .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding specificity .

- Radiolabeled assays : Use ³H-labeled this compound to determine dissociation constants (Kd) in competitive binding experiments .

Q. Q3. What are the best practices for detecting this compound in complex biological matrices?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) for peak resolution and sensitivity .

- Sample preparation : Use protein precipitation with methanol or solid-phase extraction to reduce matrix interference .

- Validation : Follow FDA bioanalytical guidelines for linearity, accuracy, and precision .

Advanced Research Questions

Q. Q4. How should researchers address contradictions in this compound’s reported efficacy across studies?

Methodological Answer:

- Meta-analysis : Aggregate data from multiple studies (e.g., MIC values, dosing regimens) and apply random-effects models to account for heterogeneity .

- Source investigation : Compare strain-specific genetic variations (e.g., rRNA mutations) or experimental conditions (e.g., pH, cation concentration) that alter this compound activity .

- Replication studies : Design independent experiments using standardized protocols (CLSI/EUCAST guidelines) to validate disputed findings .

Q. Q5. What strategies optimize this compound’s structural analogs for enhanced target selectivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the macrolide core and test against bacterial vs. mammalian ribosomes .

- Molecular docking : Use cryo-EM ribosome structures (PDB: 6VOB) to predict binding interactions and guide synthetic chemistry .

- Toxicity screening : Prioritize analogs with low cytotoxicity (IC₅₀ > 100 µM in HEK293 cells) and high therapeutic indices .

Q. Q6. How can researchers design a robust PICOT framework for clinical-translational this compound studies?

Methodological Answer:

- PICOT elements :

- Feasibility assessment : Use power analysis to determine sample size (α=0.05, β=0.2) and secure IRB approval for human trials .

Data Analysis and Reporting

Q. Q7. What statistical methods are appropriate for analyzing this compound’s dose-response curves?

Methodological Answer:

- Non-linear regression : Fit data to Hill equation models (GraphPad Prism) to calculate EC₅₀ and Hill coefficients .

- Bootstrap resampling : Estimate confidence intervals for parameters to avoid overfitting .

- Reporting standards : Adhere to ARRIVE guidelines for preclinical data and CONSORT for clinical trials .

Q. Q8. How should researchers present contradictory data in this compound’s mechanism-of-action studies?

Methodological Answer:

Q. Tables for Reference

| Parameter | In vitro (Broth Microdilution) | In vivo (Murine Model) |

|---|---|---|

| MIC₉₀ (µg/mL) | 0.5–2.0 | 4.0 (serum-adjusted) |

| Time-kill Kinetics | Bactericidal at 4× MIC | 2-log reduction in 24h |

| This compound Analog | Ribosome Binding (Kd, nM) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|

| PM-001 | 12.3 ± 1.2 | >100 |

| PM-002 | 8.9 ± 0.7 | 85.4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.